2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound with the molecular formula C22H17Cl2N3O2S. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of dichloro, ethylphenyl, quinoxalinyl, and benzenesulfonamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Dichloro Groups: Chlorination of the quinoxaline core using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Ethylphenyl Group: This step involves the nucleophilic substitution reaction of the chlorinated quinoxaline with 2-ethylphenylamine.
Formation of Benzenesulfonamide: The final step includes the sulfonation of the intermediate product with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular functions. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(3-aminophenyl)benzenesulfonamide
- 2,5-dichloro-N-(quinoxalin-2-yl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to the presence of both quinoxaline and benzenesulfonamide moieties, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and a wide range of applications in scientific research.
Properties
Molecular Formula |
C22H18Cl2N4O2S |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-(2-ethylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H18Cl2N4O2S/c1-2-14-7-3-4-8-17(14)25-21-22(27-19-10-6-5-9-18(19)26-21)28-31(29,30)20-13-15(23)11-12-16(20)24/h3-13H,2H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
NBQXWAVMKHKGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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